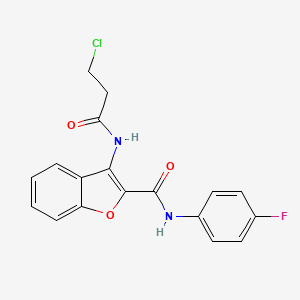

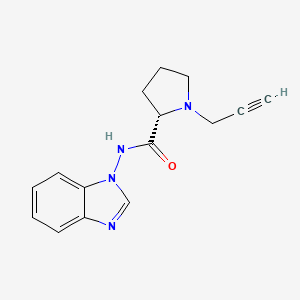

![molecular formula C18H13F3N4O2 B2885857 2-氧代-N-(4-(三氟甲基)苯基)-2,3,4,10-四氢苯并[4,5]咪唑并[1,2-a]嘧啶-4-甲酰胺 CAS No. 1421441-13-5](/img/structure/B2885857.png)

2-氧代-N-(4-(三氟甲基)苯基)-2,3,4,10-四氢苯并[4,5]咪唑并[1,2-a]嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzo[4,5]imidazo[1,2-a]pyrimidine . It is part of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore .

Synthesis Analysis

The synthesis of this series was carried out by the reaction of two main precursors: substituted chalcones and 2-aminobenzimidazole . More detailed synthetic pathways and methodologies can be found in various literature .Molecular Structure Analysis

Molecular modeling studies were performed using the Autodock program, and the results demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . More detailed molecular structure analysis can be found in various literature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted chalcones and 2-aminobenzimidazole . More detailed chemical reaction analysis can be found in various literature .科学研究应用

药物代谢的化学修饰

涉及与 2-氧代-N-(4-(三氟甲基)苯基)-2,3,4,10-四氢苯并[4,5]咪唑并[1,2-a]嘧啶-4-甲酰胺 结构相关的化合物的科学研究中一个值得注意的应用是化学结构的修饰,以减少由醛氧化酶 (AO) 介导的代谢。一项研究描述了避免 AO 介导的咪唑并[1,2-a]嘧啶部分氧化的药物化学策略,表明改变杂环或阻断反应位点可以有效减少 AO 代谢。这项研究对于专注于提高潜在治疗剂稳定性和生物利用度的药物开发计划至关重要 (Linton 等人,2011 年)。

抗肿瘤活性

涉及相关化合物的另一个研究领域是抗肿瘤剂的合成和评价。由苯并[4,5]咪唑并[1,2-a]嘧啶结构修饰衍生的化合物已经合成并测试了它们的抗肿瘤活性。一项研究合成了一系列衍生物并对其进行体外筛选,鉴定出对癌细胞系具有不同程度活性的化合物,证明了这些化合物在癌症治疗中的潜力 (Abdel-Hafez,2007 年)。

锥虫病活性

对与目标化合物具有结构相似性的季 2-苯基咪唑并[1,2-a]吡啶盐的研究显示出显着的锥虫病活性。这些化合物,特别是胍基腙和 N-取代胍基腙,对罗得西亚锥虫病原体表现出有效的活性,表明它们在治疗锥虫病中的潜在用途 (Sundberg 等人,1990 年)。

抗菌应用

对与所讨论化合物密切相关的吡唑并[3,4-d]嘧啶-4-胺的研究探索了它们的反应性和作为抗菌剂的潜力。一些新合成的化合物表现出显着的抗菌活性,突出了此类结构在开发新的抗菌治疗中的相关性 (Rahmouni 等人,2014 年)。

稠合三环衍生物的合成

已经报道了通过一锅顺序四组分缩合反应无催化剂合成苯并[4,5]咪唑并[1,2-a]-嘧啶-3-甲酰胺衍生物。这种环境友好的方法产生了一类新的稠合三环衍生物,为绿色化学领域做出了贡献,并在材料科学和药物化学中提供了潜在的应用 (Shaabani 等人,2014 年)。

作用机制

未来方向

属性

IUPAC Name |

2-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-7-11(8-6-10)22-16(27)14-9-15(26)24-17-23-12-3-1-2-4-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVICLSBNHUYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

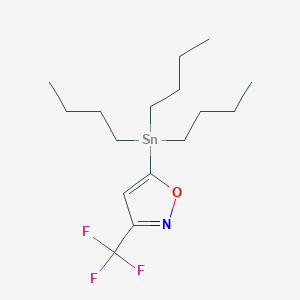

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)

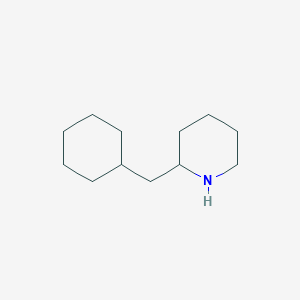

![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)

![3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2885784.png)

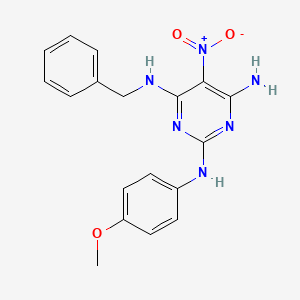

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2885786.png)

![N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2885788.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)